1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene
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Overview
Description
1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with an ethoxy group, a phenylprop-2-en-1-yl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxybenzene with 1-ethoxy-3-phenylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(1-Ethoxy-3-phenylprop-2-en-1-yl)-2-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may impart specific properties that are valuable in various applications.
Properties
CAS No. |
918540-74-6 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(1-ethoxy-3-phenylprop-2-enyl)-2-methoxybenzene |
InChI |
InChI=1S/C18H20O2/c1-3-20-18(14-13-15-9-5-4-6-10-15)16-11-7-8-12-17(16)19-2/h4-14,18H,3H2,1-2H3 |
InChI Key |
GRLJRUVCGQZPNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=CC1=CC=CC=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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